4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one
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Overview
Description
4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyacetyl group attached to the piperazine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one typically involves the acylation of piperazine derivatives. One common method is the reaction of 5,5-dimethylpiperazin-2-one with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxyacetyl group.
Scientific Research Applications
4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The methoxyacetyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can also interact with biological membranes, affecting cellular processes. Detailed studies on the molecular targets and pathways are essential to fully understand the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyacetyl)-5,5-dimethylpiperazin-2-one: Unique due to the presence of both methoxyacetyl and dimethyl groups.
4-(2-Methoxyacetyl)piperazine: Lacks the dimethyl groups, resulting in different chemical and biological properties.
5,5-Dimethylpiperazin-2-one: Lacks the methoxyacetyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the combination of the methoxyacetyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(2-methoxyacetyl)-5,5-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2)6-10-7(12)4-11(9)8(13)5-14-3/h4-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGQUELMVSBWPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CN1C(=O)COC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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